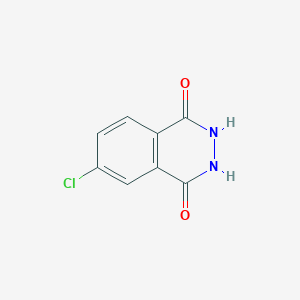

1,4-Phthalazinedione, 6-chloro-2,3-dihydro-

カタログ番号 B2447555

CAS番号:

3682-29-9

分子量: 196.59

InChIキー: AZSJCDVRSNMBLM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Biological Activity

- 1,4-Phthalazinedione derivatives have been synthesized for potential biological applications. For instance, an efficient method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been developed. These compounds were tested for antibacterial activity against various pathogenic bacteria and fungi (Shah, Patel, & Patel, 2012).

Chemical Synthesis and Structural Analysis

- Studies have explored the cycloaddition reactions of 1,4-phthalazinedione with other compounds, leading to the formation of novel azabicyclic structures. These structures were confirmed through spectral analyses (Kane, Werblood, & Levine, 1976).

- The behavior of tertiary phosphite esters towards 1,4-phthalazinediones has been investigated, revealing insights into chemical reactions and product formation (Nada, El-din, Gab-allah, & Zayed, 1996).

Development of Novel Compounds

- Research has focused on the synthesis of various derivatives of 1,4-phthalazinedione. For example, 6,7-dichloro-5,8-phthalazinedione and its derivatives have been synthesized, contributing to the development of new chemical entities (Kim et al., 2002).

Forensic Applications

- The commercial form of 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol), commonly used in crime scene investigations to detect blood, has been structurally analyzed to understand its polymorphic forms (Martin, Fleissner, Milius, & Breu, 2016).

Catalysis and Green Chemistry

- The compound has been used in the synthesis of various heterocyclic derivatives, with a focus on green chemistry and environmentally friendly processes. For example, it has been used as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives in aqueous media (Khazaei et al., 2015).

Polymer Synthesis

- Research has been conducted on the synthesis of new polyurethanes based on 2,3-dihydro-1,4-phthalazinedione, contributing to the field of polymer science and materials engineering (Mighani, Sajadinia, Nasr‐Isfahani, & Bakherad, 2021).

特性

IUPAC Name |

6-chloro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSJCDVRSNMBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Phthalazinedione, 6-chloro-2,3-dihydro- | |

Synthesis routes and methods

Procedure details

A mixture of 4-chlorophthalic anhydride (1.81 g, 10 mmol) and acetic acid (15 mL) was added to a solution of hydrazine hydrate (0.62 mL, 10 mmol) in acetic acid (2 mL). The resulting mixture was stirred at reflux for 2 h. The precipitate was collected and dried to give the title compound as a white solid (1.82 g, 95%).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)